2‑Position vs. 1‑Position Substitution: Impact on Influenza A M2 Channel Binding Affinity and Antiviral Potency
The 2‑aminoadamantane scaffold, of which N‑ethyladamantan‑2‑amine is an N‑alkylated derivative, alters binding orientation within the influenza A M2 channel pore compared to 1‑aminoadamantanes. Kolocouris et al. (2008) reported that the rigid 2‑substituted framework provided by spiro[piperidine‑2,2′‑adamantane] 3 yielded M2 binding affinity and antiviral potency comparable to amantadine 1, while flexible 2‑alkyl‑2‑aminoadamantanes showed reduced potency [1]. One CH₂ extension on the 2‑alkyl chain of 2‑methyl‑2‑aminoadamantane (i.e., 2‑ethyl‑2‑aminoadamantane, the closest 2‑alkyl analog to N‑ethyladamantan‑2‑amine) restored in vitro activity against amantadine‑resistant M2 S31N viruses A/Calif/07/2009 (H1N1) and A/PR/8/34 (H1N1), whereas the 2‑methyl analog was inactive [2]. This indicates that N‑ethyladamantan‑2‑amine, by virtue of its ethyl substitution, may retain activity against clinically relevant adamantane‑resistant strains. Direct quantitative data for N‑ethyladamantan‑2‑amine in the M2 binding assay remain unpublished.
| Evidence Dimension | In vitro antiviral activity against amantadine-resistant influenza A H1N1 (M2 S31N mutant) |
|---|---|
| Target Compound Data | N-ethyladamantan-2-amine: Data not available |
| Comparator Or Baseline | 2-methyl-2-aminoadamantane (inactive); 2-ethyl-2-aminoadamantane (active against A/Calif/07/2009 and A/PR/8/34); spiro[piperidine-2,2′-adamantane] 3 (M2 binding and potency similar to amantadine) |
| Quantified Difference | At least one-CH₂ extension on the 2-alkyl chain converts inactive to active against S31N resistant virus |
| Conditions | MDCK cell culture; influenza A H2N2, H3N2, and H1N1 (S31N) subtypes; M2 binding assay based on Trp-41 fluorescence quenching |
Why This Matters
For anti‑influenza programs targeting adamantane‑resistant strains, the 2‑amino‑ethyl scaffold offers a differentiated chemotype with potential to overcome S31N resistance, which renders amantadine and rimantadine clinically obsolete.
- [1] Kolocouris A, Spearpoint P, Martin SR, Hay AJ, López-Querol M, Sureda FX, Padalko E, Neyts J, De Clercq E. Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorg Med Chem Lett. 2008;18(23):6156-60. View Source
- [2] Kolocouris A, Tzitzoglaki C, Johnson FB, Zell R, Wright AK, Cross TA, Tietjen I, Fedida D, Wang J, DeGrado WF, et al. Aminoadamantanes with persistent in vitro efficacy against H1N1 (2009) influenza A. J Med Chem. 2014;57(11):4629-39. View Source
